3-Bromofluoranthene

Description

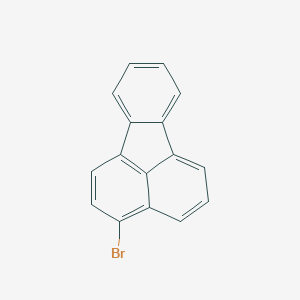

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-bromofluoranthene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9Br/c17-15-9-8-13-11-5-2-1-4-10(11)12-6-3-7-14(15)16(12)13/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCXFCLXZMIFHBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C4C2=CC=CC4=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90529497 | |

| Record name | 3-Bromofluoranthene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90529497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13438-50-1 | |

| Record name | 3-Bromofluoranthene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90529497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromofluoranthene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Bromofluoranthene: Chemical Structure, Properties, and Biological Activity

This technical guide provides a comprehensive overview of 3-Bromofluoranthene, a brominated polycyclic aromatic hydrocarbon (PAH). The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical structure, physicochemical properties, and known biological effects. The guide includes generalized experimental protocols for its synthesis and characterization, alongside a detailed discussion of its impact on cellular signaling pathways.

Chemical Identity and Physicochemical Properties

This compound is a derivative of fluoranthene, a PAH formed during the incomplete combustion of organic matter.[1] The introduction of a bromine atom to the fluoranthene core significantly alters its chemical and physical properties.

Chemical Structure

The chemical structure of this compound is characterized by a bromine atom substituted on the 3-position of the fluoranthene backbone, which consists of a benzene and a naphthalene ring fused by a five-membered ring.[1][2]

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | This compound[3] |

| CAS Number | 13438-50-1[3] |

| Molecular Formula | C₁₆H₉Br[3] |

| Canonical SMILES | C1=CC=C2C(=C1)C3=C4C2=CC=CC4=C(C=C3)Br[3] |

| InChI | InChI=1S/C16H9Br/c17-15-9-8-13-11-5-2-1-4-10(11)12-6-3-7-14(15)16(12)13/h1-9H[3] |

| InChIKey | WCXFCLXZMIFHBU-UHFFFAOYSA-N[3] |

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. While some properties are determined experimentally, others are computationally predicted.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 281.15 g/mol | [3] |

| Appearance | Light yellow to amber to dark green powder/crystal | Vendor Data |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Slightly soluble in Chloroform and Ethyl Acetate | Vendor Data |

| XLogP3 (Computed) | 5.6 | [3] |

| Hydrogen Bond Donor Count | 0 | [3] |

| Hydrogen Bond Acceptor Count | 0 | [3] |

| Storage | Sealed in a dry place at room temperature | Vendor Data |

Experimental Protocols

Detailed experimental protocols for the specific synthesis and characterization of this compound are not widely available in the peer-reviewed literature. However, this section provides generalized methodologies based on standard practices for polycyclic aromatic hydrocarbons.

Synthesis

A common method for the synthesis of brominated PAHs is the direct bromination of the parent hydrocarbon.

Generalized Protocol for Bromination of Fluoranthene:

-

Dissolution: Dissolve fluoranthene in a suitable inert solvent (e.g., a halogenated solvent like dichloromethane or carbon tetrachloride) in a round-bottom flask.

-

Catalyst Addition: Add a Lewis acid catalyst, such as iron(III) bromide (FeBr₃), to the solution.

-

Bromine Addition: Slowly add a stoichiometric amount of bromine (Br₂), dissolved in the same solvent, to the reaction mixture at a controlled temperature, typically at or below room temperature. The reaction is usually performed in the dark to prevent radical side reactions.

-

Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Quenching: Once the reaction is complete, quench the excess bromine with a reducing agent solution, such as aqueous sodium thiosulfate.

-

Workup: Separate the organic layer, wash it with water and brine, and then dry it over an anhydrous salt like magnesium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel or by recrystallization from a suitable solvent system, to yield pure this compound.

Caption: A generalized workflow for the synthesis of this compound.

Characterization

The synthesized compound would be characterized using standard analytical techniques to confirm its identity and purity.

Melting Point Determination: The melting point is a crucial indicator of purity. A sharp melting range close to the literature value suggests a pure compound, whereas a broad and depressed melting range indicates the presence of impurities.[4][5]

-

Load a small amount of the dried, powdered sample into a capillary tube.

-

Place the tube in a melting point apparatus.

-

Heat the sample rapidly to get an approximate melting range, then repeat with a slower heating ramp (1-2 °C/min) for an accurate measurement.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the molecular structure. The ¹H NMR spectrum of this compound is expected to show complex multiplets in the aromatic region (typically 7.0-8.5 ppm) corresponding to the nine distinct aromatic protons.[6] The number of signals, their chemical shifts, and their coupling patterns would confirm the substitution pattern.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present.[7] For this compound, the spectrum is expected to show characteristic C-H stretching vibrations for the aromatic rings (above 3000 cm⁻¹) and C=C stretching vibrations within the aromatic system (around 1450-1600 cm⁻¹).[8] A C-Br stretching frequency would be expected in the fingerprint region, typically between 500 and 600 cm⁻¹.[9] PubChem indicates that an FTIR spectrum has been recorded for this compound using a KBr wafer technique.[3]

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern. High-resolution mass spectrometry (HRMS) would confirm the elemental composition (C₁₆H₉Br). The mass spectrum would show a characteristic isotopic pattern for a bromine-containing compound, with two major peaks of nearly equal intensity separated by 2 m/z units (due to the ⁷⁹Br and ⁸¹Br isotopes).

Caption: A standard workflow for the characterization of a synthesized compound.

Biological Activity and Toxicology

Recent research has highlighted the biological activity of this compound, particularly its effects on the vascular endothelium. It is considered a hazardous substance that can lead to endothelial dysfunction.[10]

Pro-inflammatory Effects and Oxidative Stress

This compound has been shown to induce vascular endothelial dysfunction through a pro-inflammatory pathway involving the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor kappa B (NF-κB) signaling cascades.[10] The compound also triggers the generation of intracellular Reactive Oxygen Species (ROS).[10]

This increase in ROS is associated with the downregulation of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.[10] In response to the oxidative stress, the cell attempts a compensatory upregulation of antioxidant enzymes and Heme Oxygenase-1 (HO-1) through the activation of the Nrf-2 transcription factor.[10] However, this response appears insufficient to reverse the vascular endothelial dysfunction caused by this compound.[10]

Table 3: Summary of Toxicological Profile for this compound

| Hazard Class | GHS Classification |

| Skin Corrosion/Irritation | Warning: Causes skin irritation (H315)[3] |

| Serious Eye Damage/Irritation | Warning: Causes serious eye irritation (H319)[3] |

| Vascular Toxicity | Induces vascular endothelial dysfunction[10] |

| Oxidative Stress | Induces intracellular ROS generation[10] |

Signaling Pathways

The molecular mechanisms underlying the toxicity of this compound involve key cellular signaling pathways.

Caption: this compound induces inflammation via the MAPK/NF-κB pathway.[10]

The generation of ROS by this compound and the subsequent cellular response is another critical aspect of its toxicity.

Caption: this compound induces ROS, leading to a cellular stress response.[10]

Conclusion

This compound is a polycyclic aromatic hydrocarbon with emerging toxicological significance. While comprehensive data on its physicochemical properties and synthesis are still being established, recent studies have provided crucial insights into its biological activity. Its ability to induce vascular endothelial dysfunction through pro-inflammatory signaling and oxidative stress underscores its potential as a hazardous environmental agent. Further research is warranted to fully elucidate its toxicological profile and to explore the potential therapeutic applications of targeting the pathways it affects. This guide serves as a foundational resource for scientists and researchers working with this compound and related PAHs.

References

- 1. Potential biomarkers and antagonists for fluoranthene-induced cellular toxicity of bone marrow derived mesenchymal stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fluoranthene | C16H10 | CID 9154 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | C16H9Br | CID 13221800 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 5. scribd.com [scribd.com]

- 6. C2H5Br CH3CH2Br bromoethane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 bromoethane 1-H nmr explaining spin-spin coupling for line splitting ethyl bromide doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. compoundchem.com [compoundchem.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. database INFRARED SPECTROSCOPY INDEX spectra analysis interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 3-Bromofluoranthene from Fluoranthene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3-bromofluoranthene from fluoranthene. Fluoranthene, a polycyclic aromatic hydrocarbon (PAH), undergoes electrophilic aromatic substitution to yield various halogenated derivatives. The regioselectivity of this bromination is a critical aspect, with the 3-position being one of the primary sites of reaction. This document details the experimental protocol for the selective synthesis of this compound, including reaction conditions, purification methods, and characterization data. The information presented is intended to be a valuable resource for researchers in organic synthesis, materials science, and drug development who are working with fluoranthene and its derivatives.

Introduction

Fluoranthene is a polycyclic aromatic hydrocarbon that has garnered significant interest in various fields of chemical research due to its unique electronic and photophysical properties.[1] Functionalization of the fluoranthene core, particularly through halogenation, provides valuable intermediates for the synthesis of more complex molecules, including materials for organic electronics and potential pharmaceutical compounds.[2] Electrophilic aromatic bromination is a common method for introducing a bromine atom onto the fluoranthene scaffold.[3] The regioselectivity of this reaction is influenced by the electronic properties of the fluoranthene nucleus, with positions 3 and 8 being the most susceptible to electrophilic attack.[4] This guide focuses on the targeted synthesis of this compound, a key intermediate for further chemical transformations.

Reaction Scheme and Mechanism

The synthesis of this compound from fluoranthene proceeds via an electrophilic aromatic substitution mechanism. A common and effective method involves the use of N-bromosuccinimide (NBS) as the brominating agent, which provides a source of electrophilic bromine. The reaction is typically carried out in a suitable solvent.

Reaction:

Fluoranthene + N-Bromosuccinimide (NBS) → this compound + Succinimide

The generally accepted mechanism for electrophilic aromatic bromination involves the generation of a bromine cation (Br⁺) or a polarized bromine source that is attacked by the electron-rich aromatic ring of fluoranthene. This attack forms a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. Subsequent deprotonation of this intermediate by a weak base restores the aromaticity of the ring and yields the brominated product. The regioselectivity favoring the 3-position is a result of the relative stability of the corresponding sigma complex intermediate.

Experimental Protocols

The following section provides a detailed experimental protocol for the synthesis of this compound from fluoranthene using N-bromosuccinimide.

Materials and Reagents

-

Fluoranthene

-

N-Bromosuccinimide (NBS)

-

Dichloromethane (CH₂Cl₂)

-

Silica Gel (for column chromatography)

-

Hexane

-

Deuterated chloroform (CDCl₃) for NMR analysis

Synthesis of this compound

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve fluoranthene (1.0 equivalent) in dichloromethane.

-

Addition of Reagent: To the stirred solution, add N-bromosuccinimide (1.05 equivalents) portion-wise at room temperature.

-

Reaction Conditions: Stir the reaction mixture at room temperature for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion of the reaction, quench the mixture with a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine. Separate the organic layer, wash it with water and brine, and then dry it over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel using hexane as the eluent to afford this compound as a solid.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value | Reference |

| Reactants | ||

| Fluoranthene | 1.0 eq | |

| N-Bromosuccinimide | 1.05 eq | |

| Reaction Conditions | ||

| Solvent | Dichloromethane | |

| Temperature | Room Temperature | |

| Reaction Time | 24 hours | |

| Product Characterization | ||

| This compound | ||

| Molecular Formula | C₁₆H₉Br | |

| Molecular Weight | 281.15 g/mol | |

| Appearance | Solid | |

| Yield | Not explicitly reported, but generally good for this type of reaction. | |

| ¹H NMR (CDCl₃, 400 MHz) | ||

| δ (ppm) | Aromatic protons in the range of 7.4 - 8.2 ppm | |

| ¹³C NMR (CDCl₃, 100 MHz) | ||

| δ (ppm) | Aromatic carbons in the range of 120 - 140 ppm |

Note: Specific yield and detailed NMR peak assignments for the direct bromination of fluoranthene to this compound are not consistently reported in the readily available literature. The provided NMR data is a general expectation for this class of compounds.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis of this compound.

Conclusion

This technical guide has outlined a reliable method for the synthesis of this compound from fluoranthene using N-bromosuccinimide. The provided experimental protocol, along with the summarized data and workflow visualization, serves as a practical resource for chemists. The regioselective nature of this bromination is a key aspect, providing a direct route to the 3-substituted fluoranthene derivative. This versatile intermediate can be utilized in a wide range of subsequent reactions for the development of novel materials and molecules with potential applications in various scientific and industrial domains. Further research to optimize reaction yields and fully characterize the product with modern spectroscopic techniques is encouraged.

References

- 1. Regioselective electrophilic aromatic bromination: theoretical analysis and experimental verification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 3-Bromofluorobenzene(1073-06-9) 1H NMR spectrum [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C16H9Br | CID 13221800 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Bromofluoranthene (CAS: 13438-50-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromofluoranthene is a brominated polycyclic aromatic hydrocarbon (Br-PAH) that serves as a crucial intermediate in chemical synthesis and a subject of toxicological research. Its rigid, planar structure makes it a valuable building block for novel organic electronic materials, while its classification as a PAH derivative necessitates a thorough understanding of its biological effects. Recent studies have identified its role in inducing vascular endothelial dysfunction through specific signaling pathways. This document provides a comprehensive technical overview of this compound, covering its chemical properties, synthesis, analytical methods, and known biological activities, to support its application in research and development.

Chemical and Physical Properties

This compound is a solid compound, typically appearing as a powder ranging in color from light yellow to dark green.[1] It is stable under recommended storage conditions, which involve being sealed in a dry environment at room temperature.[1] Key physical and chemical data are summarized below.

Table 1: Chemical Identifiers and Physical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 13438-50-1 | [1][2][3] |

| Molecular Formula | C₁₆H₉Br | [2][4][5][6] |

| Molecular Weight | 281.15 g/mol | [2][4][6] |

| IUPAC Name | This compound | [4] |

| Appearance | Light yellow to Amber to Dark green powder to crystal | [1] |

| Melting Point | 108°C | [2] |

| Boiling Point | 207°C | [2] |

| Solubility | Slightly soluble in Chloroform and Ethyl Acetate | [1] |

| InChI | InChI=1S/C16H9Br/c17-15-9-8-13-11-5-2-1-4-10(11)12-6-3-7-14(15)16(12)13/h1-9H | [1][4] |

| InChIKey | WCXFCLXZMIFHBU-UHFFFAOYSA-N | [1][4] |

| Canonical SMILES | C1=CC=C2C(=C1)C3=C4C2=CC=CC4=C(C=C3)Br | [4] |

Safety and Hazard Information

As a halogenated aromatic compound, this compound should be handled with appropriate safety precautions. It is classified as an irritant, causing skin and serious eye irritation.[4]

Table 2: GHS Hazard Information for this compound

| Hazard Class | Code | Description | Reference(s) |

| Skin Corrosion/Irritation | H315 | Causes skin irritation | [4] |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [4] |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |

Standard precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray and using personal protective equipment. In case of fire, suitable extinguishing media include water spray, dry chemical, carbon dioxide, or chemical foam; hazardous decomposition products include carbon oxides and hydrogen bromide.[2]

Synthesis and Purification

The synthesis of this compound is typically achieved through the electrophilic aromatic bromination of fluoranthene. While various brominating agents can be used, a common and effective method involves N-Bromosuccinimide (NBS) in a suitable solvent. The 3-position of fluoranthene is the most susceptible to electrophilic attack.

Experimental Protocol: Electrophilic Bromination of Fluoranthene

This protocol is a representative method based on standard procedures for the bromination of polycyclic aromatic hydrocarbons.[7]

-

Reaction Setup: To a solution of fluoranthene (1.0 mmol) in acetonitrile (MeCN, 10 mL) in a round-bottom flask, add N-bromosuccinimide (NBS) (1.0 mmol) in one portion at room temperature.[7]

-

Reaction Execution: Stir the resulting mixture at room temperature. Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within several hours.

-

Quenching and Extraction: Upon completion, quench the reaction with water (20 mL). Extract the aqueous mixture with dichloromethane (CH₂Cl₂, 3 x 20 mL).[7]

-

Washing and Drying: Combine the organic layers and wash them with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.[7]

-

Purification: Purify the crude residue by column chromatography on silica gel, eluting with a non-polar solvent system (e.g., a hexane/ethyl acetate gradient) to afford pure this compound.

-

Characterization: Confirm the identity and purity of the final product using analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis.

Caption: Synthesis Workflow for this compound.

Analytical Methodologies

The characterization and quantification of this compound in various matrices rely on standard analytical techniques used for PAHs.[8] The choice of method depends on the sample matrix and the required sensitivity.

-

Gas Chromatography-Mass Spectrometry (GC/MS): This is a primary method for the identification and quantification of PAHs. It offers excellent separation and definitive identification based on mass spectra and retention times.[9][10]

-

High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with ultraviolet (UV) or fluorescence detectors, is widely used for analyzing PAHs. Fluorescence detection provides high sensitivity and selectivity for fluoranthene and its derivatives.[8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation of the synthesized compound, confirming the position of the bromine substituent on the fluoranthene skeleton.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify characteristic functional groups and confirm the aromatic structure.[4]

Caption: General Analytical Workflow for this compound.

Biological Activity and Toxicology

While the toxicology of many PAHs is well-documented, research into specific Br-PAHs like this compound is emerging. A recent study has provided significant insight into its effects on the vascular system.[11]

Vascular Endothelial Dysfunction

This compound has been shown to induce vascular endothelial dysfunction.[11] In both in vivo (zebrafish) and in vitro (SVEC4-10 endothelial cells) models, it caused concentration-dependent disruption of vascular integrity and increased permeability.[11]

The underlying mechanism involves the generation of intracellular reactive oxygen species (ROS) and the activation of a pro-inflammatory signaling cascade.[11] this compound exposure leads to the phosphorylation of Mitogen-Activated Protein Kinases (MAPKs), specifically p38, ERK, and JNK. This activation, in turn, mediates the phosphorylation of the NF-κB p65 subunit, triggering its translocation to the nucleus.[11] Activated NF-κB upregulates the expression of pro-inflammatory genes, including COX-2, TNFα, and IL-6, leading to inflammation and endothelial damage.[11]

Caption: Signaling Pathway of 3-BrFlu-Induced Dysfunction.

Applications in Research and Development

The unique properties of this compound make it a compound of interest in multiple scientific fields.

-

Materials Science: As a brominated PAH, it serves as a versatile building block for the synthesis of larger, more complex functional materials. The bromine atom provides a reactive site for cross-coupling reactions (e.g., Suzuki, Stille), enabling the construction of polymers and small molecules for organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[1][12]

-

Toxicology and Environmental Health: this compound is a key compound for studying the health effects of emerging environmental contaminants. Research into its mechanisms of toxicity helps in understanding the risks posed by Br-PAHs and informs public health assessments.[11]

-

Chemical Synthesis: It is used as an intermediate in the synthesis of various organic compounds, where its rigid aromatic core can be further functionalized to create novel chemical structures for pharmaceutical and agrochemical research.[1]

Conclusion

This compound (CAS: 13438-50-1) is a polycyclic aromatic hydrocarbon with significant utility in both materials science and toxicology. Its well-defined chemical properties and reactive bromine handle make it an important precursor for advanced organic materials. Concurrently, its demonstrated biological activity, particularly its ability to induce endothelial dysfunction through ROS-mediated inflammatory pathways, highlights the need for careful handling and further investigation into the environmental and health impacts of brominated PAHs. This guide provides a foundational technical overview to aid researchers in the safe and effective use of this compound.

References

- 1. Page loading... [wap.guidechem.com]

- 2. aksci.com [aksci.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. This compound | C16H9Br | CID 13221800 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound cas.no 13438-50-1 for Multipurpose intermediate, CasNo.13438-50-1 HENAN SUNLAKE ENTERPRISE CORPORATION China (Mainland) [sunlake.lookchem.com]

- 6. scbt.com [scbt.com]

- 7. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification | MDPI [mdpi.com]

- 8. ANALYTICAL METHODS - Toxicological Profile for Polycyclic Aromatic Hydrocarbons - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 10. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 11. researchgate.net [researchgate.net]

- 12. Brominated B1-Polycyclic Aromatic Hydrocarbons for the Synthesis of Deep-Red to Near-Infrared Delayed Fluorescence Emitters - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 3-Bromofluoranthene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the polycyclic aromatic hydrocarbon (PAH), 3-bromofluoranthene. Due to the limited availability of directly published experimental spectra for this specific compound, this guide presents a combination of expected spectroscopic characteristics based on the analysis of analogous compounds and general spectroscopic principles, alongside generalized experimental protocols. The information herein is intended to serve as a valuable resource for the identification, characterization, and analysis of this compound and related compounds in a research and development setting.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1, H-2, H-4, H-5, H-6, H-7, H-8, H-9, H-10 | 7.5 - 8.5 | m | - |

Note: The aromatic protons of this compound are expected to appear in the downfield region of the ¹H NMR spectrum, typically between 7.5 and 8.5 ppm. The exact chemical shifts and coupling patterns will be complex due to the fused ring system and the influence of the bromine substituent. The multiplicity of most signals is predicted to be a multiplet (m) due to complex spin-spin coupling between neighboring protons.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-3 (C-Br) | 120 - 125 |

| Aromatic CH | 125 - 135 |

| Quaternary Aromatic C | 130 - 145 |

Note: The carbon atom directly attached to the bromine (C-3) is expected to have a chemical shift in the range of 120-125 ppm. The other aromatic carbons will appear in the typical range for polycyclic aromatic hydrocarbons. The specific assignments would require two-dimensional NMR experiments such as HSQC and HMBC.

Experimental Protocol for NMR Spectroscopy

A general procedure for obtaining NMR spectra of a solid sample like this compound is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The concentration should be adjusted to ensure good signal-to-noise ratio.

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity and good resolution.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30° or 90° pulse, a spectral width of 10-15 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase and baseline correct the spectrum.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Expected FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 3100 - 3000 | C-H stretch | Aromatic | Medium |

| 1620 - 1450 | C=C stretch | Aromatic Ring | Medium to Strong |

| 900 - 675 | C-H out-of-plane bend | Aromatic | Strong |

| 700 - 500 | C-Br stretch | Aryl Halide | Medium to Strong |

Note: The IR spectrum of this compound is expected to be dominated by absorptions characteristic of the polycyclic aromatic system. The C-Br stretching vibration will likely appear in the fingerprint region.

Experimental Protocol for FT-IR Spectroscopy

For a solid sample like this compound, the following FT-IR techniques can be employed:

-

KBr Pellet Method:

-

Grind a small amount of the sample (1-2 mg) with anhydrous potassium bromide (KBr, ~100 mg).

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Acquire the spectrum of the KBr pellet.

-

-

Attenuated Total Reflectance (ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Acquire the spectrum. This method requires minimal sample preparation.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Table 4: Expected Mass Spectrometry Data for this compound

| m/z Value | Interpretation | Notes |

| 280/282 | [M]⁺ (Molecular Ion) | The two peaks with an intensity ratio of approximately 1:1 are characteristic of the presence of one bromine atom (⁷⁹Br and ⁸¹Br isotopes). |

| 201 | [M - Br]⁺ | Loss of a bromine radical. |

| 175 | [M - Br - C₂H₂]⁺ | Subsequent loss of acetylene from the [M - Br]⁺ fragment. |

Note: The mass spectrum of this compound will show a characteristic isotopic pattern for the molecular ion due to the presence of the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have nearly equal natural abundance. Fragmentation will likely proceed through the loss of the bromine atom followed by the breakdown of the polycyclic aromatic ring system.

Experimental Protocol for Mass Spectrometry

A general procedure for the analysis of this compound by mass spectrometry is as follows:

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct insertion probe (for solids) or after separation by gas chromatography (GC-MS).

-

Ionization: Electron Ionization (EI) is a common method for the analysis of PAHs. A standard electron energy of 70 eV is typically used.

-

Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio.

-

Detection: The detector records the abundance of each ion, generating the mass spectrum.

Visualization of Analytical Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of an organic compound such as this compound.

Caption: A flowchart illustrating the typical workflow for the spectroscopic characterization of an organic compound.

An In-depth Technical Guide to the Physical and Chemical Properties of 3-Bromofluoranthene

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromofluoranthene, a brominated derivative of the polycyclic aromatic hydrocarbon (PAH) fluoranthene, is a compound of increasing interest in various scientific fields, including environmental science, toxicology, and drug development. Its presence as a secondary metabolite of fluoranthene in airborne fine particulate matter underscores the importance of understanding its chemical behavior and biological effects.[1] This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols, and insights into its biological interactions.

Physical Properties

This compound presents as a solid, with its appearance described as ranging from light yellow to amber to a dark green powder or crystal.[2] A summary of its key physical properties is provided in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₆H₉Br | [2][3] |

| Molecular Weight | 281.15 g/mol | [2][3] |

| Melting Point | 103-104 °C | |

| Boiling Point | Data not available | |

| Appearance | Light yellow to Amber to Dark green powder to crystal | [2] |

| Solubility | Slightly soluble in chloroform and ethyl acetate. Sparingly soluble in water. | [2] |

| CAS Number | 13438-50-1 | [2][3] |

Chemical Properties and Reactivity

As a derivative of fluoranthene, this compound exhibits reactivity characteristic of polycyclic aromatic hydrocarbons, with the bromine substituent influencing its electronic properties and reactivity in electrophilic substitution reactions.

Synthesis: this compound can be synthesized via the direct bromination of fluoranthene. This electrophilic aromatic substitution reaction typically utilizes a brominating agent in a suitable solvent.

Reactivity: The fluoranthene ring system is known to undergo electrophilic substitution. The position of the bromine atom at the 3-position will direct further substitution reactions, influencing the regioselectivity of subsequent chemical modifications.

Spectral Data

Detailed spectral analysis is crucial for the unambiguous identification and characterization of this compound.

Infrared (IR) Spectroscopy: An FTIR spectrum of this compound has been recorded using a KBr wafer technique, providing information about its functional groups and molecular structure.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific experimental ¹H and ¹³C NMR data for this compound are not readily available in the searched literature, general principles of NMR spectroscopy for aromatic compounds can be applied for predictive analysis.

Mass Spectrometry: The exact mass of this compound is 279.98876 Da.[3] Mass spectrometry is a key technique for confirming the molecular weight and isotopic pattern characteristic of a monobrominated compound.

UV-Vis Spectroscopy: As a polycyclic aromatic hydrocarbon, this compound is expected to exhibit characteristic absorption bands in the ultraviolet and visible regions of the electromagnetic spectrum.

Experimental Protocols

Synthesis of this compound via Bromination of Fluoranthene

This protocol describes a general method for the electrophilic bromination of fluoranthene to yield this compound.

Materials:

-

Fluoranthene

-

Bromine (Br₂) or N-Bromosuccinimide (NBS)

-

Anhydrous solvent (e.g., carbon tetrachloride, dichloromethane, or acetic acid)

-

Lewis acid catalyst (optional, e.g., iron(III) bromide)

-

Sodium thiosulfate solution

-

Sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Solvents for recrystallization (e.g., ethanol, hexane)

Procedure:

-

Dissolve fluoranthene in the chosen anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Protect the reaction from light.

-

Slowly add a solution of the brominating agent (bromine or NBS) in the same solvent to the fluoranthene solution at a controlled temperature (typically room temperature or below).

-

If using a catalyst, add it to the fluoranthene solution before the addition of the brominating agent.

-

Stir the reaction mixture for a specified time until the reaction is complete (monitor by TLC).

-

Quench the reaction by adding a saturated solution of sodium thiosulfate to consume any excess bromine.

-

Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel.

Workflow for Synthesis and Purification of this compound

Caption: Workflow for the synthesis and purification of this compound.

Biological Activity and Signaling Pathways

Recent research has shed light on the biological effects of this compound, particularly its impact on vascular endothelial function.

Vascular Endothelial Dysfunction: this compound has been shown to induce vascular endothelial dysfunction.[1] This effect is mediated through the MAPK-mediated-NFκB pro-inflammatory pathway and the generation of intracellular reactive oxygen species (ROS).[1]

Signaling Pathway: Exposure to this compound leads to the activation of Mitogen-Activated Protein Kinases (MAPKs), which in turn phosphorylate and activate the transcription factor Nuclear Factor-kappa B (NF-κB). Activated NF-κB then translocates to the nucleus and promotes the expression of pro-inflammatory genes, contributing to endothelial dysfunction. Concurrently, this compound induces the production of intracellular ROS, which further exacerbates cellular damage and inflammation.

Signaling Pathway of this compound-Induced Endothelial Dysfunction

References

An In-depth Technical Guide to the Solubility of 3-Bromofluoranthene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Bromofluoranthene in organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a robust framework for researchers to determine its solubility. This includes qualitative solubility information, detailed experimental protocols for quantitative solubility determination, and a structured approach to data presentation.

Introduction to this compound

This compound is a polycyclic aromatic hydrocarbon (PAH) derivative. Understanding its solubility is crucial for a variety of research and development applications, including organic synthesis, materials science, and toxicology studies. Solubility dictates the choice of solvents for reactions, purification methods such as recrystallization, and the preparation of solutions for analysis or biological testing.

Qualitative Solubility Data

Publicly available quantitative data on the solubility of this compound is scarce. However, qualitative assessments indicate that it is sparingly soluble in some organic solvents. According to available information, this compound exhibits slight solubility in chloroform and ethyl acetate[1]. This suggests that solvents with moderate polarity may be suitable for dissolving this compound. It is expected to have low solubility in water, a common characteristic of PAHs[1].

Quantitative Solubility Data

As precise, publicly available quantitative data is limited, the following table is provided as a template for researchers to populate with their own experimentally determined solubility values. This structured format allows for easy comparison of solubility across different solvents and temperatures.

| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) |

| e.g., Chloroform | e.g., 25 | ||

| e.g., Ethyl Acetate | e.g., 25 | ||

| e.g., Toluene | e.g., 25 | ||

| e.g., Dichloromethane | e.g., 25 | ||

| e.g., Acetone | e.g., 25 | ||

| e.g., Hexane | e.g., 25 | ||

| e.g., Dimethyl Sulfoxide | e.g., 25 |

Note: The molecular weight of this compound is 281.15 g/mol , which can be used to convert g/L to mol/L.[2][3][4][5]

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The following is a detailed protocol for the widely accepted shake-flask method to determine the equilibrium solubility of a compound in a given solvent.

4.1. Materials

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Vials with screw caps

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks

-

A suitable analytical instrument for quantification (e.g., HPLC-UV, GC-MS)

4.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure that equilibrium is reached.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to ensure that equilibrium is reached. A typical duration is 24 to 48 hours. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the dissolved solid is no longer changing.

-

-

Sample Collection and Preparation:

-

Once equilibrium is achieved, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved microcrystals.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the filtered supernatant and the standard solutions using a calibrated analytical method (e.g., HPLC-UV or GC-MS) to determine the concentration of this compound in the saturated solution.

-

Generate a calibration curve from the standard solutions to accurately quantify the concentration in the experimental sample.

-

-

Data Analysis:

-

The determined concentration represents the solubility of this compound in that solvent at the specified temperature.

-

Express the solubility in appropriate units, such as g/L or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

This guide provides a foundational framework for researchers working with this compound. By following the detailed experimental protocol and utilizing the provided data structures, scientists can systematically determine and report the solubility of this compound in various organic solvents, thereby facilitating its use in further research and development.

References

A Technical Guide to the Photophysical Properties of 3-Bromofluoranthene

Abstract: This technical guide provides a comprehensive overview of the core photophysical properties of 3-Bromofluoranthene, a halogenated polycyclic aromatic hydrocarbon (PAH). It details the fundamental principles and standardized experimental protocols for characterizing its absorption and emission behavior. Due to the limited availability of specific quantitative data for this compound in the cited literature, this document uses the parent compound, Fluoranthene, and related derivatives as a reference for comparative analysis. The guide includes detailed methodologies for UV-Visible absorption, fluorescence spectroscopy, and the determination of fluorescence quantum yield and phosphorescence lifetime. All quantitative data is presented in structured tables, and key experimental workflows are visualized using Graphviz diagrams to ensure clarity and reproducibility for research and development applications.

Summary of Photophysical Data

Fluoranthene and its derivatives are a class of polycyclic aromatic hydrocarbons known for their distinct fluorescent properties. The introduction of a bromine atom at the 3-position is expected to influence the electronic and, consequently, the photophysical properties of the parent molecule, primarily through the heavy-atom effect, which can enhance intersystem crossing and potentially increase phosphorescence.

General Properties

Basic chemical and physical properties of this compound are summarized below.[1]

| Property | Value | Source |

| Molecular Formula | C₁₆H₉Br | PubChem[1] |

| Molar Mass | 281.15 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 13438-50-1 | PubChem[1] |

Spectroscopic Properties

| Compound | Absorption Max (λabs) | Emission Max (λem) | Stokes' Shift | Quantum Yield (ΦF) | Lifetime (τ) |

| This compound | Data not available | Data not available | Data not available | Data not available | Data not available |

| Fluoranthene | 358 nm[2] | 466 nm[2] | 108 nm | Data not available | Data not available |

| 3-Amino Fluoranthene | 328 nm[3] | 542 nm[3] | 214 nm | Data not available | Data not available |

Experimental Protocols

The characterization of the photophysical properties of a compound like this compound involves a series of standardized spectroscopic techniques.

UV-Visible Absorption Spectroscopy

This technique is used to determine the wavelengths at which a molecule absorbs light, corresponding to electronic transitions from the ground state to excited states.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is typically used. Samples are contained in 1 cm path length quartz cuvettes.

-

Sample Preparation: The compound is dissolved in a UV-transparent solvent (e.g., cyclohexane, ethanol, or acetonitrile) to prepare a dilute solution, typically in the micromolar (10⁻⁶ M) concentration range.

-

Procedure:

-

A baseline is recorded using a cuvette filled with the pure solvent.

-

The absorption spectrum of the sample solution is recorded over a relevant wavelength range (e.g., 200-800 nm).

-

The wavelength of maximum absorbance (λmax) is identified from the resulting spectrum. The absorbance at this wavelength should ideally be kept below 0.1 to ensure linearity and avoid inner filter effects in subsequent fluorescence measurements.[4]

-

Fluorescence Spectroscopy

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light.

-

Instrumentation: A spectrofluorometer, such as the Horiba Scientific Fluorolog-3, is used.[5] This instrument consists of a high-intensity excitation source (e.g., Xenon arc lamp), excitation and emission monochromators, and a sensitive detector (e.g., a photomultiplier tube, PMT).

-

Procedure:

-

The sample is excited at a specific wavelength, typically its absorption maximum (λmax).

-

The emission monochromator scans a range of wavelengths longer than the excitation wavelength to collect the emitted light.

-

The instrument software corrects the raw data for variations in lamp intensity and detector response to generate a corrected emission spectrum. The peak of this spectrum is the emission maximum (λem).

-

Determination of Fluorescence Quantum Yield (ΦF)

The fluorescence quantum yield is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed.[6][7] The comparative method, using a well-characterized standard, is a widely adopted technique.

-

Principle: The quantum yield of an unknown sample (Φx) is determined by comparing its integrated fluorescence intensity and absorbance to that of a standard (Φst) with a known quantum yield.[7] The governing equation is: Φx = Φst * (Gradx / Gradst) * (nx² / nst²) where Grad is the gradient from the plot of integrated fluorescence intensity vs. absorbance, and n is the refractive index of the respective solvents.[7]

-

Standard Selection: A standard should be chosen that absorbs and emits in a similar spectral region as the sample. Quinine sulfate in 0.1 M H₂SO₄ (ΦF = 0.54) is a common standard.

-

Procedure:

-

Prepare a series of five to six dilute solutions of both the standard and the unknown sample, with absorbances at the excitation wavelength ranging from approximately 0.02 to 0.1.[4]

-

For each solution, measure the absorbance at the chosen excitation wavelength using a UV-Vis spectrophotometer.

-

Measure the corrected fluorescence emission spectrum for each solution using a spectrofluorometer, ensuring consistent excitation wavelength and instrument parameters.

-

Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.

-

For both the standard and the sample, create a plot of integrated fluorescence intensity versus absorbance.

-

Determine the slope (gradient) of the resulting straight line for both plots.

-

Calculate the quantum yield of the unknown sample using the equation above.

-

Measurement of Phosphorescence Lifetime (τP)

Phosphorescence is a long-lived emission resulting from a forbidden electronic transition. Its lifetime is a key characteristic.

-

Instrumentation: A photoluminescence spectrometer equipped with a pulsed excitation source (e.g., a pulsed laser diode or a Xenon flash lamp) and a time-gated detector is required.[5][8] Measurements are often performed at low temperatures (e.g., 77 K using a liquid nitrogen cryostat) to minimize non-radiative decay pathways and in deoxygenated solvents to prevent quenching by molecular oxygen.

-

Procedure:

-

The sample is excited with a short pulse of light.

-

The detector is activated after a short delay (e.g., microseconds to milliseconds) to ensure that any short-lived fluorescence has completely decayed.[5]

-

The detector measures the intensity of the phosphorescent emission over time, from milliseconds to seconds.

-

The resulting decay curve is fitted to an exponential function (I(t) = I₀ * exp(-t/τP)) to determine the phosphorescence lifetime (τP).

-

Visualized Experimental Workflows

The following diagrams illustrate the standardized workflows for the key experimental procedures described above.

Caption: Workflow for Relative Fluorescence Quantum Yield Measurement.

Caption: Workflow for Phosphorescence Lifetime Measurement.

Conclusion

This guide outlines the essential photophysical properties of this compound and the standard experimental protocols required for their determination. While a complete, verified dataset for this specific compound remains elusive in the reviewed literature, the provided methodologies for absorption, fluorescence, quantum yield, and phosphorescence lifetime measurement offer a robust framework for its full characterization. The use of parent and related compounds for comparison provides valuable context for researchers. The heavy-atom effect of bromine is anticipated to significantly modulate the excited-state dynamics of the fluoranthene core, making the experimental determination of these properties a valuable endeavor for applications in materials science, sensing, and photodynamic therapy.

References

- 1. This compound | C16H9Br | CID 13221800 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Absorption [Fluoranthene] | AAT Bioquest [aatbio.com]

- 3. Spectrum [3-Amino Fluoranthene] | AAT Bioquest [aatbio.com]

- 4. static.horiba.com [static.horiba.com]

- 5. edinst.com [edinst.com]

- 6. jasco-global.com [jasco-global.com]

- 7. agilent.com [agilent.com]

- 8. agilent.com [agilent.com]

An In-depth Technical Guide on the Environmental Occurrence and Fate of 3-Bromofluoranthene

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific data specifically on the environmental occurrence and fate of 3-Bromofluoranthene is limited. Much of the information presented in this guide is extrapolated from studies on related brominated polycyclic aromatic hydrocarbons (BrPAHs) and the parent compound, fluoranthene. This document highlights existing knowledge while underscoring areas requiring further investigation.

Introduction

This compound is a brominated polycyclic aromatic hydrocarbon (BrPAH), a class of compounds that has garnered increasing environmental concern. It is identified as a secondary metabolite of fluoranthene, a common polycyclic aromatic hydrocarbon (PAH) originating from the incomplete combustion of organic materials. The presence of this compound in fine particulate matter in air pollutants suggests its formation during combustion processes where bromine is present.[1] While research on many PAHs is extensive, their halogenated counterparts, including this compound, are less studied, yet may exhibit enhanced toxicity, persistence, and bioaccumulation potential compared to their parent compounds.[2] This guide provides a comprehensive overview of the current understanding of this compound's environmental presence and behavior.

Physicochemical Properties

The fundamental physicochemical properties of this compound are crucial for understanding its environmental distribution and fate.

| Property | Value | Source |

| Molecular Formula | C₁₆H₉Br | [3] |

| Molecular Weight | 281.15 g/mol | [3] |

| Appearance | Not specified (likely solid) | |

| Water Solubility | Low (inferred from high lipophilicity of PAHs) | [4][5] |

| Vapor Pressure | Low (inferred from PAH characteristics) | [4] |

| Log Kₒw (Octanol-Water Partition Coefficient) | 5.6 (estimated) | [3] |

The high estimated Log Kₒw value indicates a strong tendency for this compound to partition into organic matter, such as soil, sediment, and biota, rather than remaining in water.[4][6]

Environmental Occurrence

Direct measurements of this compound in various environmental compartments are scarce. However, studies on its isomer, 2-bromofluoranthene (2-BrFlu), and other BrPAHs provide insights into its likely distribution.

3.1. Air

This compound has been identified as a component of fine particulate matter in air pollutants.[1] Like other semi-volatile organic compounds, BrPAHs are found in both the gaseous and particulate phases in the atmosphere.[7] Their distribution between these phases is dependent on factors such as temperature and the compound's vapor pressure. Association with particulate matter allows for long-range atmospheric transport.[7][8]

3.2. Soil and Sediment

Due to their hydrophobic nature, PAHs and their brominated derivatives strongly adsorb to soil and sediment particles, which act as significant environmental sinks.[4] A study conducted in Shenzhen, China, provides the most direct evidence of a bromofluoranthene isomer in the environment.

| Compound | Matrix | Concentration Range | Location |

| 2-Bromofluoranthene | Urban Surface Soil | Below reporting limit - 142 ng/g | Shenzhen, China |

| 2-Bromofluoranthene | Fly Ash | 17.7 - 19.5 ng/g | Shenzhen, China |

Data from Jin et al. (2012)[9]

The study estimated that the mass inventory of 2-BrFlu was highest in countryside land, suggesting potential sources beyond urban centers or atmospheric deposition patterns that favor accumulation in these areas.[9] It is plausible that this compound occurs in similar concentration ranges in contaminated soils and sediments.

3.3. Water

Data on the concentration of this compound in water is not currently available. Given its low water solubility and high hydrophobicity, concentrations in the aqueous phase are expected to be low, with the compound predominantly partitioning to suspended particulate matter and sediment.[4][5] The formation of halogenated PAHs can occur during water chlorination processes when bromide ions are present, which could be a potential source in treated water systems.[10]

3.4. Biota

There is no specific data on the bioaccumulation of this compound in organisms. However, the high lipophilicity of BrPAHs suggests a potential for bioaccumulation in the fatty tissues of aquatic and terrestrial organisms.[2][6][11][12] Invertebrates, which have a lower metabolic capacity for PAHs compared to fish, are likely to exhibit higher levels of bioaccumulation.[12]

Environmental Fate

The environmental fate of this compound is determined by its persistence and its susceptibility to various degradation and transformation processes.

4.1. Persistence and Transport

Like many halogenated organic compounds, BrPAHs are expected to be more persistent in the environment than their parent PAHs.[2] Their association with particulate matter facilitates long-range atmospheric transport, leading to their distribution in remote areas.[7] Once deposited, their strong sorption to soil and sediment limits their mobility but contributes to their long-term persistence in these compartments.[13]

4.2. Degradation

4.2.1. Biodegradation

Information on the microbial degradation of this compound is not available. The general pathways for bacterial degradation of PAHs involve initial oxidation by dioxygenase enzymes to form dihydrodiols, followed by ring cleavage.[14][15] The presence of a bromine atom on the aromatic ring may hinder microbial degradation, increasing the compound's persistence. Fungi have also been shown to degrade PAHs.[14]

4.2.2. Photodegradation

Photodegradation is a significant abiotic degradation process for PAHs, particularly in the atmosphere and surface waters.[16] The presence of UV light can also increase the toxicity of some PAHs to aquatic organisms.[5] While specific data for this compound is lacking, it is anticipated to undergo photodegradation, potentially leading to the formation of less brominated and other transformation products.[13][16]

Toxicological Effects

The known toxicological effects of this compound are primarily related to vascular endothelial dysfunction.

5.1. Mechanism of Toxicity: Vascular Endothelial Dysfunction

Research has shown that this compound induces concentration-dependent vascular endothelial dysfunction.[1] This is mediated through the generation of intracellular reactive oxygen species (ROS) and the activation of pro-inflammatory pathways.[1]

The key steps in this process include:

-

Increased ROS Generation: this compound exposure leads to an increase in intracellular ROS, causing oxidative stress.[1]

-

MAPK and NF-κB Activation: The oxidative stress triggers the phosphorylation of mitogen-activated protein kinases (MAPK), including p38 MAPK, ERK, and JNK. This, in turn, leads to the phosphorylation and activation of the transcription factor NF-κB.[1]

-

Pro-inflammatory Response: Activated NF-κB upregulates the expression of pro-inflammatory mediators such as COX-2, leading to the production of prostaglandin E2 (PGE2), and pro-inflammatory cytokines like TNF-α and IL-6.[1]

-

Endothelial Dysfunction: The inflammatory response disrupts the integrity of the vascular endothelium and increases its permeability, leading to dysfunction.[1]

Signaling Pathway of this compound-Induced Vascular Endothelial Dysfunction

Caption: Signaling pathway of this compound-induced vascular endothelial dysfunction.

Experimental Protocols

6.1. Sample Preparation

The goal of sample preparation is to extract the target analytes from the sample matrix and remove interfering compounds.[17][18][19]

6.1.1. Extraction

-

Solid Samples (Soil, Sediment, Biota):

-

Soxhlet Extraction: A classic and robust method involving continuous extraction with an organic solvent (e.g., dichloromethane, hexane/acetone mixture) for several hours.[18]

-

Pressurized Liquid Extraction (PLE) / Accelerated Solvent Extraction (ASE): A more rapid technique using elevated temperatures and pressures to increase extraction efficiency with reduced solvent consumption.

-

Ultrasonic Extraction (Sonication): The sample is sonicated in a solvent to facilitate the extraction of analytes.

-

-

Liquid Samples (Water):

-

Liquid-Liquid Extraction (LLE): The water sample is partitioned with an immiscible organic solvent (e.g., dichloromethane) to extract the analytes.

-

Solid-Phase Extraction (SPE): The water sample is passed through a cartridge containing a solid sorbent (e.g., C18, silica gel) that retains the analytes. The analytes are then eluted with a small volume of an organic solvent.[20]

-

6.1.2. Cleanup

Crude extracts often contain co-extracted interfering compounds that need to be removed prior to instrumental analysis.

-

Silica Gel Column Chromatography: A common method for separating PAHs from more polar interferences. The extract is passed through a column packed with silica gel, and different fractions are collected using solvents of varying polarity.[20][21]

-

Florisil Column Chromatography: Effective for removing lipids from biological samples.[18][20]

-

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): Separates compounds based on their molecular size, useful for removing large molecules like lipids and polymers.[20]

6.2. Instrumental Analysis

The primary techniques for the determination of BrPAHs are gas chromatography and liquid chromatography coupled with mass spectrometry.[7][21][22]

6.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., triple quadrupole, high-resolution).[7][21]

-

Column: A non-polar or semi-polar capillary column (e.g., DB-5ms) is typically used for the separation of PAHs.[7][21]

-

Injection: Splitless injection is commonly used for trace analysis.[23]

-

Ionization: Electron ionization (EI) is the most common ionization technique.[21]

-

Detection: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) modes are used for enhanced selectivity and sensitivity.[21]

6.2.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is particularly useful for the analysis of less volatile and thermally labile compounds.

-

Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer.[22][24]

-

Column: A reversed-phase C18 column is commonly used for PAH separation.[25][26][27]

-

Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile, methanol) is typically employed.[27]

-

Ionization: Atmospheric Pressure Photoionization (APPI) is a suitable soft ionization technique for PAHs and their halogenated derivatives.[22][24]

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and sensitivity.[22][24]

General Analytical Workflow for BrPAHs in Environmental Samples

Caption: A generalized workflow for the analysis of brominated PAHs in environmental samples.

Gaps in Knowledge and Future Research Directions

The current body of knowledge on this compound is limited, highlighting several critical areas for future research:

-

Environmental Occurrence: Systematic monitoring studies are needed to determine the concentrations of this compound in various environmental media, including air, water, soil, sediment, and biota, across different geographical locations.

-

Sources and Formation: Further investigation into the formation mechanisms of this compound during combustion and other industrial processes is required to identify its primary sources.

-

Environmental Fate: Studies on the biodegradation and photodegradation pathways and rates of this compound are essential to understand its environmental persistence.

-

Bioaccumulation and Trophic Transfer: Research is needed to determine the bioaccumulation potential of this compound in different organisms and its potential for biomagnification in food webs.

-

Toxicity: A more comprehensive toxicological assessment of this compound is necessary to evaluate its potential risks to ecosystems and human health, including its carcinogenicity and endocrine-disrupting effects.

-

Analytical Method Development: The development and validation of standardized analytical methods for the routine monitoring of this compound in environmental samples are crucial.

Conclusion

This compound is an emerging environmental contaminant with the potential for persistence, bioaccumulation, and toxicity. While current knowledge is sparse, existing data on related compounds suggest that it warrants further investigation. This technical guide consolidates the available information and provides a framework for future research to better understand the environmental risks posed by this and other brominated polycyclic aromatic hydrocarbons. A concerted effort by the scientific community is needed to fill the significant data gaps and to develop effective strategies for monitoring and mitigating the potential impacts of these compounds on the environment and human health.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C16H9Br | CID 13221800 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Polycyclic Aromatic Hydrocarbons: Sources, Toxicity, and Remediation Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 5. hrwc.org [hrwc.org]

- 6. Spatiotemporal Distribution, Bioaccumulation, and Ecological and Human Health Risks of Polycyclic Aromatic Hydrocarbons in Surface Water: A Comprehensive Review [mdpi.com]

- 7. Atmospheric deposition of chlorinated and brominated polycyclic aromatic hydrocarbons in central Europe analyzed by GC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Environmental and human exposure to soil chlorinated and brominated polycyclic aromatic hydrocarbons in an urbanized region - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Bioaccumulation and potential human health risks of PAHs in marine food webs: A trophic transfer perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Frontiers | Current State of Knowledge in Microbial Degradation of Polycyclic Aromatic Hydrocarbons (PAHs): A Review [frontiersin.org]

- 15. pjoes.com [pjoes.com]

- 16. Environmental Impact of Flame Retardants (Persistence and Biodegradability) - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Sample Preparation of PAHs | Sorbent-Based Methods - Chemia Naissensis [pmf.ni.ac.rs]

- 18. ANALYTICAL METHODS - Toxicological Profile for Polycyclic Aromatic Hydrocarbons - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. Revisiting the analytical determination of PAHs in environmental samples: An update on recent advances: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]

- 20. Sample preparation procedure for the determination of polycyclic aromatic hydrocarbons in petroleum vacuum residue and bitumen - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. brieflands.com [brieflands.com]

- 24. jstage.jst.go.jp [jstage.jst.go.jp]

- 25. agilent.com [agilent.com]

- 26. separationmethods.com [separationmethods.com]

- 27. Polynuclear Aromatic Hydrocarbons Analysis by HPLC for Olive Oil [sigmaaldrich.com]

The Biological Activity of 3-Bromofluoranthene and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current scientific understanding of the biological activities of 3-bromofluoranthene and its derivatives. This compound, a brominated polycyclic aromatic hydrocarbon (PAH), has been identified as a hazardous substance that can induce significant biological effects, primarily related to vascular endothelial dysfunction. This document details the molecular mechanisms, key signaling pathways, and quantitative data from pertinent studies. Furthermore, it explores the known biological activities of related derivatives, such as 3-nitrofluoranthene and 3-aminofluoranthene. Detailed experimental protocols for the key assays cited are provided to facilitate further research and validation.

Introduction

Fluoranthene and its derivatives are a class of polycyclic aromatic hydrocarbons (PAHs) that are of significant interest due to their prevalence as environmental contaminants and their potential biological activities. The introduction of a bromine atom at the 3-position of the fluoranthene core creates this compound, a compound that has been shown to elicit specific and potent biological responses. Understanding the mechanisms through which this compound and its derivatives interact with biological systems is crucial for toxicological assessment and for exploring their potential in drug discovery and development. This guide synthesizes the available data on the biological effects of these compounds, with a focus on their impact on endothelial cell function and associated signaling cascades.

Biological Activity of this compound

Recent research has demonstrated that this compound (3-BrFlu) is a hazardous substance that induces vascular endothelial dysfunction. This dysfunction is a critical factor in the pathogenesis of cardiovascular diseases. The biological activity of this compound is primarily attributed to its ability to trigger pro-inflammatory pathways and induce oxidative stress.

Induction of Vascular Endothelial Dysfunction

This compound has been shown to disrupt the integrity of the vascular endothelium in a concentration-dependent manner. Key effects observed include:

-

Ectopic Angiogenesis and Vasodilation: In vivo studies using zebrafish models have shown that 3-BrFlu induces concentration-dependent changes in ectopic angiogenesis of the sub-intestinal vein and dilation of the dorsal aorta.

-

Increased Endothelial Permeability: 3-BrFlu causes a disruption of vascular endothelial integrity and an up-regulation of vascular endothelial permeability in vascular endothelial cells (SVEC4-10).

Pro-inflammatory Response

The pro-inflammatory effects of this compound are mediated through the upregulation of inflammatory mediators and cytokines. This response is driven by the activation of the MAPK-mediated-NFκB signaling pathway.

-

Induction of Pro-inflammatory Mediators: 3-BrFlu induces the generation of the pro-inflammatory mediator prostaglandin E2 (PGE2) through the expression of cyclooxygenase-2 (COX2).

-

Upregulation of Pro-inflammatory Cytokines: Treatment with 3-BrFlu leads to a concentration-dependent increase in the secretion of tumor necrosis factor-alpha (TNFα) and interleukin-6 (IL-6) in endothelial cells.

Induction of Intracellular Reactive Oxygen Species (ROS)

A key mechanism underlying the biological activity of this compound is the generation of intracellular reactive oxygen species (ROS).

-

ROS Generation: 3-BrFlu induces the generation of intracellular ROS.

-

Downregulation of Antioxidant Enzymes: The increase in ROS is associated with the down-regulated activities of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

-

Upregulation of Antioxidant Response (Insufficient to Counteract Dysfunction): While 3-BrFlu up-regulates the expression of antioxidant enzymes and heme oxygenase-1 (HO-1) through Nrf-2 expression, this response is insufficient to reverse the vascular endothelial dysfunction.

Signaling Pathway of this compound

The biological effects of this compound are primarily mediated through the activation of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.

Caption: Signaling pathway of this compound.

Biological Activity of this compound Derivatives